molecular formula C16H14O2S B14567027 1(3H)-Isobenzofuranone, 3-methyl-3-[(4-methylphenyl)thio]- CAS No. 61613-16-9

1(3H)-Isobenzofuranone, 3-methyl-3-[(4-methylphenyl)thio]-

Cat. No.: B14567027
CAS No.: 61613-16-9
M. Wt: 270.3 g/mol
InChI Key: UAWYWMWPWIACJU-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-methyl-3-[(4-methylphenyl)thio]- is an organic compound with a unique structure that combines the isobenzofuranone core with a methyl and a 4-methylphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3-methyl-3-[(4-methylphenyl)thio]- typically involves the reaction of isobenzofuranone derivatives with thiol compounds under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution on the isobenzofuranone derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 3-methyl-3-[(4-methylphenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted isobenzofuranone derivatives

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-methyl-3-[(4-methylphenyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-methyl-3-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1(3H)-Isobenzofuranone, 3-methyl-3-[(4-methylphenyl)thio]- is unique due to its combination of the isobenzofuranone core with a thio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61613-16-9

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

3-methyl-3-(4-methylphenyl)sulfanyl-2-benzofuran-1-one

InChI

InChI=1S/C16H14O2S/c1-11-7-9-12(10-8-11)19-16(2)14-6-4-3-5-13(14)15(17)18-16/h3-10H,1-2H3

InChI Key

UAWYWMWPWIACJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2(C3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

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